molecular formula C24H19N3O B6071556 2,3-DIHYDRO-1H-INDOL-1-YL[6-METHYL-2-(4-PYRIDYL)-4-QUINOLYL]METHANONE

2,3-DIHYDRO-1H-INDOL-1-YL[6-METHYL-2-(4-PYRIDYL)-4-QUINOLYL]METHANONE

Cat. No.: B6071556
M. Wt: 365.4 g/mol
InChI Key: FEZLESCNWPFPOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-DIHYDRO-1H-INDOL-1-YL[6-METHYL-2-(4-PYRIDYL)-4-QUINOLYL]METHANONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole moiety with a quinoline and pyridine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2,3-DIHYDRO-1H-INDOL-1-YL[6-METHYL-2-(4-PYRIDYL)-4-QUINOLYL]METHANONE typically involves multiple steps, starting with the preparation of the indole and quinoline intermediates. One common method involves the Tscherniac-Einhorn reaction, where indoline reacts with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst . This is followed by the hydrolysis of the phthalimido group to yield the desired compound. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2,3-DIHYDRO-1H-INDOL-1-YL[6-METHYL-2-(4-PYRIDYL)-4-QUINOLYL]METHANONE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2,3-DIHYDRO-1H-INDOL-1-YL[6-METHYL-2-(4-PYRIDYL)-4-QUINOLYL]METHANONE involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind with high affinity to various receptors and enzymes, modulating their activity . This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

2,3-DIHYDRO-1H-INDOL-1-YL[6-METHYL-2-(4-PYRIDYL)-4-QUINOLYL]METHANONE can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its combined indole, quinoline, and pyridine structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,3-dihydroindol-1-yl-(6-methyl-2-pyridin-4-ylquinolin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O/c1-16-6-7-21-19(14-16)20(15-22(26-21)17-8-11-25-12-9-17)24(28)27-13-10-18-4-2-3-5-23(18)27/h2-9,11-12,14-15H,10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZLESCNWPFPOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCC4=CC=CC=C43)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.